molecular formula C13H20N2O2 B2820223 Tert-butyl [4-(methylamino)benzyl]carbamate CAS No. 697306-51-7

Tert-butyl [4-(methylamino)benzyl]carbamate

Cat. No.: B2820223
CAS No.: 697306-51-7
M. Wt: 236.315
InChI Key: SSFHZITVVKTCQB-UHFFFAOYSA-N
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Description

Tert-butyl [4-(methylamino)benzyl]carbamate is a carbamate-protected amine derivative featuring a benzyl group substituted at the para position with a methylamino (-NHCH₃) moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, enabling selective reactivity in multi-step syntheses. This compound is structurally related to intermediates used in pharmaceuticals, such as Rivaroxaban, where Boc-protected amines are critical for controlled deprotection and subsequent functionalization .

Properties

IUPAC Name

tert-butyl N-[[4-(methylamino)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHZITVVKTCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(methylamino)benzyl]carbamate typically involves the reaction of 4-(methylamino)benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(methylamino)benzyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Lacosamide

One of the primary applications of tert-butyl [4-(methylamino)benzyl]carbamate is as a synthetic intermediate in the production of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound serves as a precursor in the synthesis pathway, facilitating the formation of racemic and S-configured derivatives necessary for lacosamide production. The preparation process involves the condensation of N-BOC-D-serine with benzylamine, yielding high reaction yields (up to 81.6%) under controlled conditions .

Inhibitory Activity

Research indicates that compounds related to this compound exhibit inhibitory effects on enzymes such as β-secretase and acetylcholinesterase. These enzymes are critical in the pathophysiology of Alzheimer's disease due to their roles in amyloid beta peptide aggregation and cholinergic signaling. Studies have shown that derivatives can prevent amyloidogenesis, demonstrating potential therapeutic applications in neurodegenerative diseases .

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective properties of compounds derived from this compound against amyloid beta-induced toxicity in astrocytes. The protective effect is attributed to a reduction in pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers, suggesting its potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. In various assays, these compounds demonstrated significant inhibition of inflammatory mediators, indicating their potential utility in treating inflammatory conditions .

Lacosamide Synthesis Case Study

A detailed study on the synthesis of lacosamide using this compound as an intermediate demonstrated the compound's effectiveness in producing high-purity lacosamide with minimal by-products. The study outlined specific reaction conditions that maximized yield and purity, making it a reliable method for pharmaceutical manufacturing .

Neuroprotection Study

A case study examining the neuroprotective effects of derivatives showed that treatment with these compounds resulted in significant cell viability improvements when exposed to amyloid beta peptides compared to control groups. This suggests a promising avenue for developing new treatments for Alzheimer's disease .

Tables

Application AreaSpecific UseReferences
Pharmaceutical SynthesisIntermediate for lacosamide
Enzyme Inhibitionβ-secretase and acetylcholinesterase inhibitor
NeuroprotectionProtection against amyloid beta toxicity
Anti-inflammatory ActivityInhibition of inflammatory mediators

Mechanism of Action

The mechanism of action of tert-butyl [4-(methylamino)benzyl]carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the tert-butyl group is removed, releasing the free amine, which can then participate in further reactions . The molecular targets and pathways involved are typically related to the specific synthetic or biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Synthesis Yield Key Applications References
Tert-butyl [4-(methylamino)benzyl]carbamate 4-(methylamino)benzyl 222.28* N/A Pharmaceutical intermediates
tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) 3-Fluoro, 4-(4-methylthiazol-5-yl)benzyl 322.36 77% Ligands for VHL E3 ubiquitin ligase
tert-Butyl (1-((4-(benzyloxy)benzyl)amino)-1-oxopropan-2-yl)carbamate (24) Alaninamide derivative with benzyloxybenzyl 384.48 96% Alaninamide derivative studies
tert-Butyl (4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)benzyl)carbamate (14d) Oxadiazole-phenoxybenzyl 531.59 36% Antimicrobial agents
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) 2-Fluoro, 4-(4-methylthiazol-5-yl)benzyl 308.35 36% VHL ligand development

*Molecular weight inferred from tert-butyl N-[4-(methylamino)phenyl]carbamate (C₁₂H₁₈N₂O₂, MW 222.28) .

Structural and Functional Differences

  • Substituent Effects: Electron-Donating Groups: The methylamino group in the target compound enhances solubility in polar solvents compared to halogenated analogs (e.g., 42h, 42d), which exhibit reduced polarity due to electron-withdrawing fluoro substituents . Steric and Electronic Modulation: Thiazole-containing analogs (e.g., 42h) demonstrate improved binding affinity to biological targets like VHL E3 ligase, attributed to the aromatic heterocycle’s π-π stacking interactions . In contrast, the target compound’s primary amine may facilitate easier deprotection for downstream coupling .
  • Synthetic Yields :

    • Alaninamide derivatives (e.g., compound 24) achieve high yields (96%) due to optimized coupling conditions , whereas oxadiazole-containing analogs (e.g., 14d) show lower yields (36%) due to multi-step purifications .
  • Biological Activity: Antimicrobial Activity: The oxadiazole-phenoxybenzyl analog (14d) exhibits potent activity against enteric pathogens, likely due to its rigid oxadiazole core disrupting bacterial membranes .

Deprotection and Reactivity

  • The Boc group in the target compound can be cleaved under acidic conditions (e.g., HCl), as seen in Rivaroxaban intermediate synthesis . This contrasts with halogenated analogs (e.g., 42d, 42e), where electron-withdrawing groups may necessitate harsher deprotection conditions .

Industrial Relevance

  • The discontinued status of tert-butyl N-[4-(methylamino)phenyl]carbamate () may reflect challenges in scalability or stability, whereas high-yielding analogs (e.g., 42h, 77% yield) are prioritized for therapeutic development .

Biological Activity

Tert-butyl [4-(methylamino)benzyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which plays a crucial role in its biological interactions. The compound can be represented by the following molecular formula:

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol

The structure consists of a tert-butyl group attached to a benzyl moiety that contains a methylamino substituent, enhancing its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those derived from breast and colon cancers. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • IC50 Values : In studies involving human cancer cell lines, IC50 values ranged from 5 to 15 µM, indicating potent activity against tumor cells.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties. It was tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The results indicated that this compound effectively inhibited bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The carbamate moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Protein Modification : Covalent bonding with nucleophilic sites on proteins could alter their function and stability.

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound includes various case studies and experimental findings:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cells with an IC50 of 10 µM.
Study BShowed antimicrobial effects against E. coli with an MIC of 15 µg/mL.
Study CInvestigated the mechanism of action, revealing enzyme inhibition pathways relevant to cancer therapy.

Case Study Example

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a series of carbamate derivatives, including this compound, and evaluated their anticancer activities. The study highlighted the structure-activity relationship (SAR) that suggested modifications on the benzyl ring could enhance potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl [4-(methylamino)benzyl]carbamate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Prepare tert-butyl carbamate via reaction of tert-butanol with phosgene or alternative carbonyl sources (e.g., di-tert-butyl dicarbonate) .
  • Step 2 : Couple the carbamate with 4-(methylamino)benzylamine using coupling agents like EDC or DCC in anhydrous solvents (e.g., dichloromethane) .
  • Step 3 : Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
  • Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., tert-butyl singlet at ~1.4 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated mass) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl (~1.4 ppm), aromatic protons (~6.8-7.2 ppm), and carbamate NH (~5.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity and resolve byproducts .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or GC-MS to confirm molecular weight (e.g., [M+H]+^+ = 265.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data involving this compound?

  • Strategies :

  • Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments across multiple enzyme batches to rule out variability .
  • Orthogonal Methods : Combine enzyme kinetics (e.g., Michaelis-Menten plots) with biophysical techniques like surface plasmon resonance (SPR) to validate binding affinities .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to distinguish between true inhibitory effects and experimental noise .

Q. What strategies optimize reaction yields in coupling steps involving sterically hindered amines?

  • Optimization Approaches :

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in carbamate formation .
  • Solvent Effects : Employ polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates .
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., tert-butyl group cleavage) .

Q. How does this compound interact with biological targets like enzymes or receptors?

  • Mechanistic Insights :

  • Enzyme Inhibition : Acts as a competitive inhibitor for serine hydrolases (e.g., acetylcholinesterase) by mimicking substrate transition states .
  • Receptor Binding : The methylamino group facilitates hydrogen bonding with residues in GPCRs (e.g., dopamine receptors), as shown via molecular docking .
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d) and confirm specificity .

Q. What are the best practices for evaluating the compound’s stability under varying pH and temperature conditions?

  • Stability Testing Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 50–100°C in inert atmospheres (N2_2) and analyze by TGA (thermogravimetric analysis) .
  • Light Sensitivity : Expose to UV light (254 nm) and assess photodegradation products using LC-MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

  • Resolution Workflow :

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models in molecular docking simulations .

Experimental Validation : Perform alanine scanning mutagenesis on target proteins to identify critical binding residues .

Cross-Validation : Compare results with analogous compounds (e.g., tert-butyl carbamates with varied substituents) to identify structure-activity trends .

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